An In-depth Technical Guide to the Physical Properties of Boron, trifluoro[oxybis[methane]]-, (T-4)-
An In-depth Technical Guide to the Physical Properties of Boron, trifluoro[oxybis[methane]]-, (T-4)-
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of Boron, trifluoro[oxybis[methane]]-, (T-4)-, more commonly known as boron trifluoride dimethyl etherate (BF₃·O(CH₃)₂). This compound is a widely utilized Lewis acid catalyst in organic synthesis, valued for its efficacy and handling characteristics compared to gaseous boron trifluoride. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular structure, physical characteristics, spectroscopic signature, reactivity, and safe handling protocols. By explaining the causality behind its properties and outlining self-validating experimental procedures, this guide aims to serve as an authoritative resource for laboratory applications.
Chemical Identity and Molecular Structure
Boron trifluoride dimethyl etherate is a Lewis acid-base adduct formed between the potent Lewis acid, boron trifluoride (BF₃), and the Lewis base, dimethyl ether ((CH₃)₂O). The systematic IUPAC name for this complex is methoxymethane;trifluoroborane.[1]
In its uncomplexed state, boron trifluoride is a planar molecule with an electron-deficient boron atom. Upon complexation with dimethyl ether, the geometry around the boron atom changes significantly. The oxygen atom of the ether donates a lone pair of electrons to the empty p-orbital of the boron atom, forming a coordinate covalent bond. This interaction forces the boron center to rehybridize from sp² to sp³, resulting in a tetrahedral (T-4) geometry.[3] This structural change is fundamental to the compound's stability and reactivity profile, making it a more manageable source of BF₃ for chemical reactions.
Caption: Molecular structure of Boron Trifluoride Dimethyl Etherate.
Core Physical Properties
The physical properties of boron trifluoride dimethyl etherate are critical for its storage, handling, and application in synthesis. It is typically a clear, colorless to brownish liquid that fumes in moist air due to its reaction with atmospheric water.[2][4]
| Property | Value | Source(s) |
| Appearance | Clear, colorless to brownish fuming liquid | [2][4] |
| Melting Point | -14 °C to -15 °C | [2][5] |
| Boiling Point | 126-127 °C (at 760 mmHg) | [2][5] |
| Density | 1.239 g/mL at 25 °C | [2][5] |
| Refractive Index (n²⁰/D) | 1.308 | [2][5] |
| Vapor Pressure | 17.3 mmHg at 20 °C | [1] |
| Flash Point | 62 °C (143.6 °F) - Closed Cup | [5][6] |
| Autoignition Temperature | 235 °C (455 °F) | [2][5] |
| Solubility | Reacts with water. Soluble in organic solvents like ether and dichloromethane. | [2][4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the complex. The coordination of the ether to the boron center results in characteristic shifts compared to the free ligands.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. While comprehensive data for the dimethyl etherate complex is sparse in consolidated sources, data from analogous etherate complexes and related studies allow for reliable characterization.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Features | Source(s) |
| ¹H NMR | CDCl₃ | ~3.6 (s, 6H) | A singlet corresponding to the six equivalent methyl protons. | [7] (by analogy) |
| ¹³C NMR | CDCl₃ | ~60-70 | A single resonance for the two equivalent methyl carbons. | [7] (by analogy) |
| ¹¹B NMR | (External Ref: BF₃·OEt₂) | ~0.0 to -0.5 (broad singlet) | A characteristic sharp to broad signal very close to the reference, confirming a tetracoordinate boron center. | [7] |
| ¹⁹F NMR | (External Ref: CCl₃F) | ~ -153 (broad singlet) | A single, often broad, resonance for the three equivalent fluorine atoms. | [7] (by analogy) |
Causality Insight: The broadness of the ¹¹B and ¹⁹F NMR signals is due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes) and rapid quadrupolar relaxation, which is a hallmark of boron compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key vibrational modes of the complex, particularly the strong B-F and C-O stretching frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments | Source(s) |
| ~2950-3000 | C-H Stretch (methyl) | Medium-Strong | Typical for sp³ C-H bonds. | [8] |
| ~1450-1470 | C-H Bend (methyl) | Medium | Asymmetric and symmetric bending modes. | [8] |
| ~1000-1150 | B-F Stretch | Very Strong | A very strong and broad absorption band characteristic of the BF₃ group in the complex. | [8] |
| ~900-1000 | C-O-C Stretch | Strong | The ether C-O stretch, shifted from its position in free dimethyl ether due to coordination with boron. | [8] |
Reactivity, Stability, and Handling
Reactivity Profile
The primary driver of BF₃·O(CH₃)₂ reactivity is its function as a Lewis acid and its high sensitivity to protic sources, especially water.
-
Reaction with Water: The compound reacts violently and exothermically with water.[1] This hydrolysis reaction cleaves the B-O bond, releasing highly flammable dimethyl ether and forming corrosive boron trifluoride hydrates and ultimately hydrofluoric acid (HF) and boric acid.[9] This reactivity necessitates handling under strictly anhydrous conditions.
-
Lewis Acidity: As a stabilized form of BF₃, it is a versatile Lewis acid catalyst used to initiate reactions such as Friedel-Crafts alkylations and acylations, esterifications, and polymerizations.[4] The ether can be displaced by stronger Lewis bases.
-
Incompatibilities: It is incompatible with strong bases, alkali metals, alcohols, and oxidizing agents.[9]
Caption: Workflow for the safe transfer of BF₃·O(CH₃)₂.
Protocol for Boiling Point Determination
Due to its water reactivity, standard open-air boiling point methods are unsuitable. A modified reflux method under an inert atmosphere is required. This protocol is an adaptation of the principles found in ASTM D1120 for determining the boiling point of engine coolants. [1][2] Apparatus:
-
A dry, two-neck round-bottom flask.
-
A reflux condenser attached to a bubbler to maintain an inert atmosphere.
-
A calibrated thermometer or thermocouple probe inserted through a sealed adapter.
-
A heat source (heating mantle) and stir bar.
-
Boiling chips.
Procedure:
-
Setup: Assemble the apparatus under a positive pressure of nitrogen or argon. Ensure all connections are secure.
-
Sample Addition: Add approximately 20-30 mL of BF₃·O(CH₃)₂ and a few boiling chips to the flask via a syringe.
-
Position Thermometer: Place the thermometer so the bulb is just below the level of the side-arm leading to the condenser, ensuring it measures the vapor temperature, not the superheated liquid.
-
Heating: Gently heat the flask while stirring. Observe for the formation of a "reflux ring"—the point where the condensing vapor is visible.
-
Equilibrium: Maintain a steady reflux. The temperature will stabilize when the vapor phase is in equilibrium with the boiling liquid.
-
Measurement: Record the stable temperature as the boiling point.
-
Correction: Correct the observed boiling point for atmospheric pressure.
Protocol for Spill Management and Neutralization
In the event of a spill, immediate and correct action is critical to prevent injury and fire.
Procedure:
-
Evacuate: Immediately alert personnel and evacuate the immediate area of the spill. [9]2. Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment. [9]4. Containment: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels. [9]5. Collection: Carefully scoop the absorbent mixture into a clearly labeled, dry container for hazardous waste.
-
Decontamination: Once the bulk material is removed, the area can be cautiously decontaminated with a basic solution (e.g., sodium bicarbonate solution), followed by a water rinse.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Conclusion
Boron, trifluoro[oxybis[methane]]-, (T-4)- is a cornerstone Lewis acid catalyst whose physical properties are a direct consequence of the stable, tetrahedral coordination complex formed between boron trifluoride and dimethyl ether. Its utility is balanced by significant handling considerations, primarily its high reactivity with water and its corrosive nature. A thorough understanding of its physical properties, spectroscopic identifiers, and reactivity profile, as detailed in this guide, is paramount for its safe and successful application in research and development. The protocols provided herein offer a framework for establishing self-validating, safe laboratory practices.
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